molecular formula C9H7BrN2O2 B13906062 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one

7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one

Cat. No.: B13906062
M. Wt: 255.07 g/mol
InChI Key: POLBAXDFUQINLE-UHFFFAOYSA-N
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Description

7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one is a brominated derivative of phthalazinone, a heterocyclic compound. Phthalazinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one typically involves the bromination of 4-(hydroxymethyl)phthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Zinc in acetic acid.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 7-Bromo-4-(carboxymethyl)phthalazin-1(2H)-one.

    Reduction: 4-(Hydroxymethyl)phthalazin-1(2H)-one.

    Substitution: 7-Substituted-4-(hydroxymethyl)phthalazin-1(2H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its bromine atom provides a reactive site for further functionalization.

Biology

In biological research, this compound might be explored for its potential biological activities, such as antimicrobial or anticancer properties. Phthalazinone derivatives have been studied for their enzyme inhibitory activities.

Medicine

In medicinal chemistry, derivatives of phthalazinone are investigated for their potential as therapeutic agents. The brominated derivative might exhibit unique pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The bromine atom and hydroxymethyl group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)phthalazin-1(2H)-one: Lacks the bromine atom, which might result in different reactivity and biological activity.

    7-Chloro-4-(hydroxymethyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical properties and reactivity.

    7-Iodo-4-(hydroxymethyl)phthalazin-1(2H)-one: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different applications.

Uniqueness

The presence of the bromine atom in 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one makes it unique compared to its chloro and iodo analogs. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-4-(hydroxymethyl)-2H-phthalazin-1-one

InChI

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)9(14)12-11-8(6)4-13/h1-3,13H,4H2,(H,12,14)

InChI Key

POLBAXDFUQINLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NN=C2CO

Origin of Product

United States

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